

# Protocol for dissolving and preparing RG2833 for experiments

Author: BenchChem Technical Support Team. Date: December 2025



### **Application Notes and Protocols for RG2833**

Introduction

RG2833, also known as RGFP109, is a potent, selective, and brain-penetrant inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1][2][3][4][5][6] By inhibiting these enzymes, RG2833 increases histone acetylation, leading to a more open chromatin structure and the reactivation of gene expression.[5] This mechanism of action has made RG2833 a compound of interest in preclinical models of neurodegenerative diseases, such as Friedreich's ataxia and Alzheimer's disease, as well as in cancer research.[5][7][8] In studies on Friedreich's ataxia, RG2833 has been shown to upregulate frataxin (FXN) mRNA and protein levels.[1][2][4] It has also demonstrated the ability to induce cell death in Diffuse Intrinsic Pontine Glioma (DIPG) cells by downregulating the NFkB pathway.[7]

These application notes provide detailed protocols for the dissolution and preparation of **RG2833** for use in both in vitro and in vivo experimental settings.

### **Data Presentation**

Table 1: Physicochemical and Pharmacological Properties of RG2833



| Property                 | Value                                                   | Source    |
|--------------------------|---------------------------------------------------------|-----------|
| Chemical Name            | N-[6-(2-aminoanilino)-6-<br>oxohexyl]-4-methylbenzamide | [2]       |
| Synonyms                 | RGFP-109, RGFP109                                       | [1][2][4] |
| CAS Number               | 1215493-56-3                                            | [1][2][3] |
| Molecular Formula        | C20H25N3O2                                              | [2][9]    |
| Molecular Weight         | 339.43 g/mol                                            | [2][4][9] |
| IC50 for HDAC1           | 60 nM                                                   | [1][3][4] |
| IC50 for HDAC3           | 50 nM                                                   | [1][3][4] |
| K <sub>i</sub> for HDAC1 | 32 nM                                                   | [1][3]    |
| K <sub>i</sub> for HDAC3 | 5 nM                                                    | [1][3]    |

Table 2: Solubility of RG2833



| Solvent <i>l</i> Formulation | Solubility                                     | Notes                                                    | Source |
|------------------------------|------------------------------------------------|----------------------------------------------------------|--------|
| Water                        | Insoluble                                      | [2][4]                                                   |        |
| DMSO                         | ≥16.95 mg/mL; up to<br>68 mg/mL (200.33<br>mM) | Use fresh, non-<br>hygroscopic DMSO<br>for best results. | [2][4] |
| Ethanol                      | ≥8.05 mg/mL; up to 11 mg/mL                    | Gentle warming and sonication can aid dissolution.       | [2][4] |
| Formulation 1 (In Vivo)      | ≥ 2.5 mg/mL (7.37<br>mM)                       | 10% DMSO + 40%<br>PEG300 + 5% Tween-<br>80 + 45% Saline  | [1][3] |
| Formulation 2 (In<br>Vivo)   | ≥ 2.5 mg/mL (7.37<br>mM)                       | 10% DMSO + 90%<br>(20% SBE-β-CD in<br>Saline)            | [1][3] |
| Formulation 3 (In<br>Vivo)   | ≥ 2.5 mg/mL (7.37<br>mM)                       | 10% DMSO + 90%<br>Corn Oil                               | [1][3] |
| Formulation 4 (In<br>Vivo)   | ≥ 2.5 mg/mL (7.37<br>mM)                       | 5% DMSO + 40%<br>PEG300 + 5% Tween-<br>80 + 50% Saline   | [1][3] |

## **Experimental Protocols**

1. Preparation of High-Concentration DMSO Stock Solution (e.g., 25 mg/mL)

This protocol is suitable for preparing a concentrated stock solution that can be stored and later diluted for various experiments.

### Materials:

- RG2833 powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)
- Water bath set to 37°C (optional)

#### Procedure:

- Weigh the desired amount of RG2833 powder in a sterile tube. For example, to prepare 1 mL of a 25 mg/mL stock, weigh 25 mg of RG2833.
- Add the appropriate volume of fresh DMSO to the tube. In this example, add 1 mL of DMSO.
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[2]
- Alternatively, or in addition to sonication, warm the tube at 37°C for 10 minutes.
- Ensure the solution is clear and free of any precipitate before use.
- Storage: Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[2][3]
- 2. Preparation of Working Solutions for In Vivo Administration

It is recommended to prepare these formulations fresh on the day of use.[3] The general principle involves starting with a clear DMSO stock solution and sequentially adding the cosolvents.

Protocol 2.1: Formulation 1 (PEG300/Tween-80/Saline)

This formulation is a common vehicle for parenteral administration.

Procedure (for 1 mL final volume):

Prepare a clear stock solution of RG2833 in DMSO (e.g., 25 mg/mL).



- In a sterile tube, add 400 μL of PEG300.
- Add 100 μL of the 25 mg/mL RG2833 DMSO stock solution to the PEG300 and mix thoroughly until the solution is uniform.[1][3]
- Add 50 μL of Tween-80 to the mixture and mix again until clear.[1][3]
- Add 450 μL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix until the final solution is clear.[1][3] The final concentration will be 2.5 mg/mL.

Protocol 2.2: Formulation 2 (SBE-β-CD in Saline)

This formulation uses a cyclodextrin to improve solubility.

Procedure (for 1 mL final volume):

- Prepare a clear stock solution of RG2833 in DMSO (e.g., 25 mg/mL).
- Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[1]
- In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
- Add 100 µL of the 25 mg/mL RG2833 DMSO stock solution to the SBE-β-CD solution and mix thoroughly.[1][3] The final concentration will be 2.5 mg/mL.

Protocol 2.3: Formulation 3 (Corn Oil)

This formulation is suitable for oral or subcutaneous administration.

Procedure (for 1 mL final volume):

- Prepare a clear stock solution of RG2833 in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 900 μL of corn oil.[1]
- Add 100 μL of the 25 mg/mL RG2833 DMSO stock solution to the corn oil and mix thoroughly until uniform.[1][3] The final concentration will be 2.5 mg/mL.



# **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for preparing **RG2833** solutions.



Click to download full resolution via product page

Caption: Simplified signaling pathway of **RG2833**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. RG2833 (RGFP109) | brain-permeable HDAC1/3 inhibitor | CAS 1215493-56-3 | Buy RG-2833 (RGFP-109) from Supplier InvivoChem [invivochem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. RG2833 | HDAC | TargetMol [targetmol.com]
- 7. DIPG-71. SELECTIVE HDAC INHIBITOR RG2833 INDUCES DIPG CELL DEATH VIA DOWNREGULATION OF THE NFkB PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-penetrant histone deacetylase inhibitor RG2833 improves spatial memory in females of an Alzheimer's disease rat model PMC [pmc.ncbi.nlm.nih.gov]
- 9. RG2833 (RGFP109)产品说明书 [selleck.cn]
- To cite this document: BenchChem. [Protocol for dissolving and preparing RG2833 for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610454#protocol-for-dissolving-and-preparing-rg2833-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com